molecular formula C21H17ClFNO3 B11390448 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11390448
M. Wt: 385.8 g/mol
InChI Key: KPHFLZLGCZHSBP-UHFFFAOYSA-N
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Description

11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves several steps, starting from readily available precursors. One common method involves the cyclization of pyrimidine amine with appropriate reagents under controlled conditions . The reaction typically requires a mixed solvent system, such as dichloromethane and n-hexane, and is carried out at room temperature with continuous stirring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-chloro-3-(4-fluorobenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H17ClFNO3

Molecular Weight

385.8 g/mol

IUPAC Name

8-chloro-4-[(4-fluorophenyl)methyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C21H17ClFNO3/c22-18-8-16-14-2-1-3-15(14)21(25)27-19(16)17-10-24(11-26-20(17)18)9-12-4-6-13(23)7-5-12/h4-8H,1-3,9-11H2

InChI Key

KPHFLZLGCZHSBP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CC5=CC=C(C=C5)F

Origin of Product

United States

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